molecular formula C15H13N3O4 B5725987 4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate

4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate

Cat. No. B5725987
M. Wt: 299.28 g/mol
InChI Key: KSPPEKODRRZKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[Amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate, commonly known as APMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of APMA involves the activation of the pro-fluorophore by enzymes. The activation of APMA results in the release of a fluorescent molecule that can be detected using various techniques, including fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
APMA has been shown to have several biochemical and physiological effects, including the activation of enzymes and the inhibition of protein-protein interactions. APMA has also been shown to have anti-inflammatory properties and has been used as a treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

APMA has several advantages for lab experiments, including its ability to be activated by enzymes, its high solubility in organic solvents, and its low toxicity. However, APMA has several limitations, including its sensitivity to light and its potential to degrade over time.

Future Directions

There are several future directions for the use of APMA in scientific research, including its application in the study of protein-protein interactions and the development of new enzyme assays. APMA could also be used in the development of new treatments for inflammatory diseases and as a diagnostic tool for various medical conditions.
In conclusion, APMA is a valuable tool for scientific research due to its unique properties and versatility. The synthesis of APMA is relatively simple, and it has been extensively used in the study of enzymes and proteins. APMA has several advantages for lab experiments, including its low toxicity and high solubility, and several future directions for its use in scientific research are currently being explored.

Synthesis Methods

The synthesis of APMA can be achieved through several methods, including the reaction of 4-aminophenyl acetate with 3-pyridinecarboxaldehyde and oxalyl chloride in the presence of triethylamine. This reaction yields APMA as a white solid with a yield of approximately 80%.

Scientific Research Applications

APMA has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. APMA is commonly used as a pro-fluorophore that can be activated by enzymes, making it an excellent tool to study the kinetics of enzyme activity. APMA has also been used to study protein-protein interactions and protein-ligand binding.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)21-13-6-4-11(5-7-13)15(20)22-18-14(16)12-3-2-8-17-9-12/h2-9H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPPEKODRRZKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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